2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester 2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1260231-89-7
VCID: VC0087491
InChI: InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-11-9-8-10-12(13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C
Molecular Formula: C16H28BNO4S
Molecular Weight: 341.273

2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester

CAS No.: 1260231-89-7

Cat. No.: VC0087491

Molecular Formula: C16H28BNO4S

Molecular Weight: 341.273

* For research use only. Not for human or veterinary use.

2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester - 1260231-89-7

Specification

CAS No. 1260231-89-7
Molecular Formula C16H28BNO4S
Molecular Weight 341.273
IUPAC Name N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-11-9-8-10-12(13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3
Standard InChI Key WBLSTOYKKGMWGS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C

Introduction

Molecular Properties and Identification

2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester is a well-defined organic compound with specific molecular properties that determine its behavior in chemical reactions and applications. The compound possesses a unique combination of functional groups that contribute to its reactivity and utility in organic synthesis.

Chemical Structure and Basic Properties

The compound features a phenyl ring substituted with a boronic acid pinacol ester group and a tert-butylamino sulfonyl group at the ortho position. This distinctive arrangement of functional groups gives the molecule its characteristic chemical and physical properties. The molecular formula is C16H28BNO4S with a molecular weight of 341.273 g/mol. The presence of the pinacol ester protecting group enhances the stability of the compound, making it easier to handle and use in synthetic applications compared to free boronic acids.

Identification Parameters

ParameterValue
CAS Number1260231-89-7
IUPAC NameN-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Molecular FormulaC16H28BNO4S
Molecular Weight341.273 g/mol
Standard InChIInChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-11-9-8-10-12(13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3
Standard InChIKeyWBLSTOYKKGMWGS-UHFFFAOYSA-N
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C
PubChem Compound ID57469585

Synthesis and Preparation Methods

The synthesis of 2-(tert-butylamino)sulfonyl-phenylboronic acid pinacol ester involves sophisticated organic chemistry techniques that enable the incorporation of the key functional groups into the molecular framework. Understanding these synthetic pathways is crucial for researchers seeking to prepare or work with this compound.

General Synthetic Approach

Chemical Reactivity and Applications

The unique structure of 2-(tert-butylamino)sulfonyl-phenylboronic acid pinacol ester confers specific reactivity patterns that make it valuable in various chemical applications. Understanding these reactivity features is essential for researchers working with this compound.

Boronic Ester Reactivity

The boronic acid pinacol ester functionality is a key reactive center in this molecule. This group participates in numerous important transformations, most notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. In these reactions, the boronic ester serves as a nucleophilic partner that can transfer its aryl group to electrophilic species, such as aryl halides, in the presence of appropriate catalysts, typically palladium complexes. This reactivity makes the compound valuable in carbon-carbon bond formation processes, which are fundamental to organic synthesis.

The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability while maintaining its reactivity in controlled conditions. Under appropriate conditions, the ester can be hydrolyzed to reveal the free boronic acid, opening additional reactivity pathways.

Sulfonamide Functionality

The tert-butylamino sulfonyl group introduces additional reactivity features to the molecule. Sulfonamides are known for their hydrogen bonding capabilities and can serve as hydrogen bond donors through the N-H bond. The electron-withdrawing nature of the sulfonyl group also affects the electronic distribution in the aryl ring, influencing the reactivity of the boronic ester function.

Furthermore, the presence of this group can direct selectivity in certain reactions and can provide a handle for further functionalization if desired. The tert-butyl group offers steric bulk that can influence reaction outcomes and provide protection against unwanted reactions at the nitrogen center.

Analytical Characterization

Proper characterization of 2-(tert-butylamino)sulfonyl-phenylboronic acid pinacol ester is essential for confirming its identity, assessing its purity, and understanding its structural features in detail. Various analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing this compound. 1H NMR reveals the presence and environment of protons in the molecule, including those in the aromatic ring, pinacol methyl groups, and tert-butyl group. 13C NMR provides information about the carbon framework, while 11B NMR can specifically confirm the presence and environment of the boron atom.

Infrared (IR) spectroscopy can identify characteristic functional groups, such as the B-O stretching vibrations of the boronic ester and the S=O stretching vibrations of the sulfonamide group. Mass spectrometry provides accurate mass determination and fragmentation patterns that can confirm the molecular structure.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are useful for assessing the purity of the compound and monitoring reactions involving it. These techniques can detect impurities or degradation products that might affect the performance of the compound in subsequent applications.

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